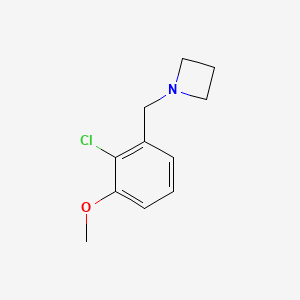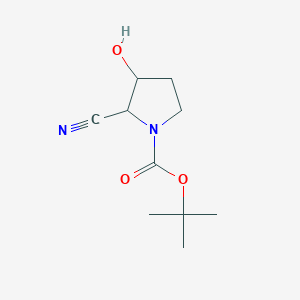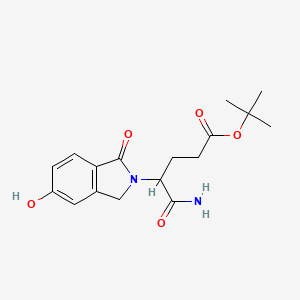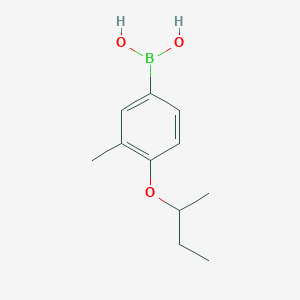
4-(sec-Butoxy)-3-methylphenylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(sec-Butoxy)-3-methylphenylboronic Acid is an organic compound with the molecular formula C11H17BO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butoxy)-3-methylphenylboronic Acid typically involves the reaction of this compound with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(sec-Butoxy)-3-methylphenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Boronic esters and borates.
Reduction: Boranes and borohydrides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(sec-Butoxy)-3-methylphenylboronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(sec-Butoxy)-3-methylphenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid group can also participate in various organic reactions, facilitating the formation of carbon-carbon bonds and other transformations.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the sec-butoxy and methyl groups.
4-(sec-Butoxy)benzoic Acid: Similar in structure but with a carboxylic acid group instead of a boronic acid group.
3-Methylphenylboronic Acid: Lacks the sec-butoxy group but shares the methyl and boronic acid functionalities.
Uniqueness
4-(sec-Butoxy)-3-methylphenylboronic Acid is unique due to the presence of both the sec-butoxy and methyl groups, which can influence its reactivity and solubility. These functional groups can also affect the compound’s ability to interact with other molecules, making it a valuable tool in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H17BO3 |
|---|---|
Molecular Weight |
208.06 g/mol |
IUPAC Name |
(4-butan-2-yloxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-4-9(3)15-11-6-5-10(12(13)14)7-8(11)2/h5-7,9,13-14H,4H2,1-3H3 |
InChI Key |
GGFQSGPOIJHHHD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)CC)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


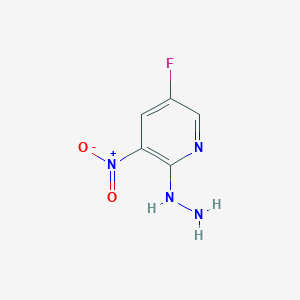

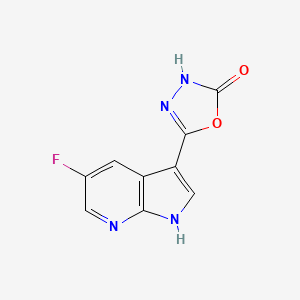
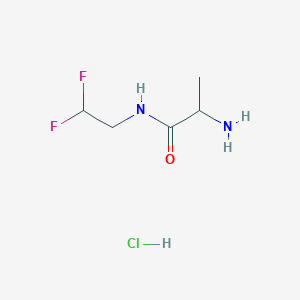

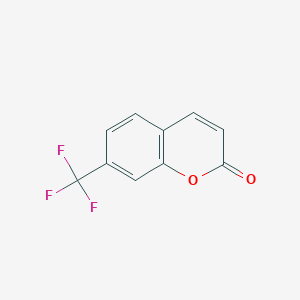

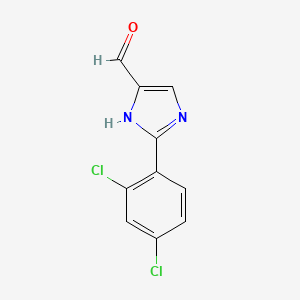

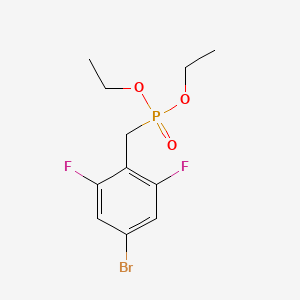
![1-[(1-Methyl-3-pyrazolyl)methyl]guanidine](/img/structure/B13686982.png)
